molecular formula C12H25Cl2N3O B14115617 N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride

N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride

Cat. No.: B14115617
M. Wt: 298.25 g/mol
InChI Key: MDVNKQMCZXMDJA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound known for its versatile applications in scientific research and industry. This compound is characterized by its molecular formula C12H23N3O and a molecular weight of 225.33 g/mol . It is commonly used in the synthesis of various pharmaceutical agents and has shown significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-2-piperazin-1-ylacetamide oxide, while reduction could produce N-cyclohexyl-2-piperazin-1-ylacetamide .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-piperazin-1-ylacetamide
  • 2-chloro-N-cyclohexylacetamide
  • N-cyclohexyl-2-(piperazin-1-yl)acetamide

Uniqueness

N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride stands out due to its unique combination of chemical properties and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and potential therapeutic applications .

Properties

Molecular Formula

C12H25Cl2N3O

Molecular Weight

298.25 g/mol

IUPAC Name

N-cyclohexyl-2-piperazin-1-ylacetamide;dihydrochloride

InChI

InChI=1S/C12H23N3O.2ClH/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11;;/h11,13H,1-10H2,(H,14,16);2*1H

InChI Key

MDVNKQMCZXMDJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCNCC2.Cl.Cl

Origin of Product

United States

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